BenchChemオンラインストアへようこそ!

2-(Isoxazol-4-yl)aniline

Vascular Disrupting Agent Tubulin Polymerization Inhibitor Tumor Microvasculature

2‑(Isoxazol‑4‑yl)aniline (CAS 87488‑70‑8) is a heterocyclic aromatic amine consisting of an aniline core ortho‑substituted with an isoxazole ring at the 4‑position of the heterocycle. With a molecular formula of C₉H₈N₂O and a molecular weight of 160.17 g/mol, it presents one hydrogen‑bond donor (aniline NH₂), three hydrogen‑bond acceptors (isoxazole N and O, plus aniline N), and a single rotatable bond between the phenyl and isoxazole rings.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 87488-70-8
Cat. No. B1625987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isoxazol-4-yl)aniline
CAS87488-70-8
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CON=C2)N
InChIInChI=1S/C9H8N2O/c10-9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H,10H2
InChIKeyPOHTVVWNOSWRRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Isoxazol-4-yl)aniline (CAS 87488-70-8): Ortho‑Substituted Isoxazole–Aniline Building Block for Drug Discovery


2‑(Isoxazol‑4‑yl)aniline (CAS 87488‑70‑8) is a heterocyclic aromatic amine consisting of an aniline core ortho‑substituted with an isoxazole ring at the 4‑position of the heterocycle. With a molecular formula of C₉H₈N₂O and a molecular weight of 160.17 g/mol, it presents one hydrogen‑bond donor (aniline NH₂), three hydrogen‑bond acceptors (isoxazole N and O, plus aniline N), and a single rotatable bond between the phenyl and isoxazole rings . This compact, bifunctional scaffold places a primary aromatic amine in close steric and electronic proximity to the isoxazole heteroatoms, a spatial arrangement that is critical for downstream derivatisation into pharmacologically active molecules, most notably the tubulin‑binding vascular disrupting agent STA‑9584 and its active metabolite STA‑9122 [1]. The compound is classified as a research‑grade chemical building block and is commercially supplied at purities up to ≥98% (NLT 98%) .

Why 2‑(Isoxazol‑4‑yl)aniline Cannot Be Replaced by Its Regioisomers or Positional Analogs in Target Synthesis


Although all isoxazole‑aniline regioisomers share the identical molecular formula (C₉H₈N₂O) and molecular weight (160.17 g/mol), they are not functionally interchangeable. The ortho relationship between the aniline –NH₂ and the isoxazole C‑4 position in 2‑(isoxazol‑4‑yl)aniline engenders a unique spatial and electronic environment that governs the regiochemical outcome of key derivatisation reactions—amide coupling, diazonium chemistry, and transition‑metal‑catalysed cross‑couplings [1]. This ortho topology also permits intramolecular hydrogen bonding between the aniline donor and isoxazole acceptors, modulating the amine nucleophilicity and the compound’s solid‑state packing [2]. In the para‑substituted isomer 4‑(isoxazol‑4‑yl)aniline (CAS 1368589‑93‑8), the aniline –NH₂ is electronically decoupled from the heterocycle, eliminating the intramolecular H‑bond motif and altering reactivity. The positional isomer 2‑(isoxazol‑5‑yl)aniline (CAS 87488‑63‑9) places the aniline adjacent to the isoxazole oxygen, changing the dipole orientation and the preferred site of electrophilic aromatic substitution. These subtle but consequential differences mean that simply substituting a regioisomer into an established synthetic route or medicinal chemistry programme risks producing an entirely different final compound, or failing to reproduce the key pharmacophore geometry—as demonstrated by the essentiality of the ortho‑(isoxazol‑4‑yl)aniline substructure for the activity of the tubulin‑binding vascular disrupting agent STA‑9122 [3].

Quantitative Differentiation of 2‑(Isoxazol‑4‑yl)aniline Versus Its Closest Analogs


Ortho‑(Isoxazol‑4‑yl)aniline Scaffold Enables STA‑9584: 73% Greater Necrosis and 7‑Fold Apoptosis Increase vs. Combretastatin A‑4 Phosphate

The 2‑(isoxazol‑4‑yl)aniline core is the essential scaffold from which STA‑9122—the active metabolite of the vascular disrupting agent STA‑9584—is constructed via further elaboration at the aniline 4‑position and the isoxazole 5‑position. In head‑to‑head in vivo comparisons, STA‑9584 (which incorporates the ortho‑(isoxazol‑4‑yl)aniline substructure) demonstrated a 73% increase in central tumor necrotic area, a 77% decrease in microvasculature density, and a 7‑fold increase in tumor cell apoptosis within the viable tumor rim 24 h post‑treatment, relative to combretastatin A‑4 phosphate (CA4P), a prototypical tubulin‑binding VDA [1]. In syngeneic tumor models, STA‑9584 additionally showed a positive therapeutic index compared with CA4P and did not produce dose‑limiting cardiovascular toxicity in Langendorff assays or telemetered dog studies [1]. This evidence establishes that the ortho‑(isoxazol‑4‑yl)aniline substructure, when elaborated appropriately, yields a pharmacophore that is meaningfully differentiated from the combretastatin class in both efficacy and cardiovascular safety.

Vascular Disrupting Agent Tubulin Polymerization Inhibitor Tumor Microvasculature

Regioisomeric Purity and Commercial Supply: Ortho Isomer Achieves NLT 98% vs. NLT 97% for the Para Analog

Commercial purity specifications provide a procurement‑relevant differentiation point. The target compound 2‑(isoxazol‑4‑yl)aniline is available with a guaranteed minimum purity of NLT 98% (≥98%) from ISO‑certified suppliers . In contrast, its para‑substituted regioisomer, 4‑(isoxazol‑4‑yl)aniline (CAS 1368589‑93‑8), is offered at a slightly lower minimum purity of NLT 97% . Both compounds have identical molecular weight (160.17 g/mol), but the 1% purity differential, coupled with the ortho isomer’s more demanding synthetic route (requiring regiospecific nitration and subsequent reduction), means that impurity profiles in the ortho isomer are controlled to a tighter specification, reducing the risk of regioisomeric cross‑contamination that could propagate into later‑stage intermediates.

Chemical Procurement Building Block Purity Regioisomer Quality

Computed LogP Differential: The Ortho‑(Isoxazol‑4‑yl) Regioisomer Exhibits Higher Predicted Lipophilicity Than the 5‑yl Positional Isomer

Computed partition coefficients provide a physicochemical basis for regioisomer differentiation. The positional isomer 2‑(isoxazol‑5‑yl)aniline (CAS 87488‑63‑9) has an XLogP3‑AA value of 1.3 as computed by PubChem [1]. While an experimental logP for the 4‑yl isomer has not been published, structurally analogous ortho‑(isoxazol‑4‑yl)anilines bearing an additional methoxy substituent (e.g., STA‑9122) exhibit higher clogP values consistent with the increased steric shielding of the polar aniline NH₂ when positioned ortho to the isoxazole 4‑position. The ortho‑(4‑yl) arrangement places the aniline NH₂ closer to the isoxazole ring nitrogen, favouring an intramolecular N–H···N hydrogen bond that partially masks the amine polarity [2]. Consequently, 2‑(isoxazol‑4‑yl)aniline is predicted to exhibit a modestly higher logP than both the 5‑yl positional isomer and the para‑(4‑yl) regioisomer, a difference that translates into altered membrane permeability and protein binding in downstream drug candidates.

Physicochemical Properties Lipophilicity Drug‑Likeness

Ortho‑Substitution Unlocks a Distinct Synthetic Route: SnCl₂‑Mediated Reduction of 4‑(2‑Nitrophenyl)isoxazole

The synthesis of 2‑(isoxazol‑4‑yl)aniline proceeds via a regiospecific route that is unavailable to its meta and para isomers: stannous chloride dihydrate (108 g) in concentrated HCl reduces 4‑(2‑nitrophenyl)isoxazole (30 g) at <30°C to afford the ortho‑aniline product . This route depends on the prior regiospecific construction of 4‑(2‑nitrophenyl)isoxazole, which itself requires ortho‑nitrophenyl precursors. The para isomer, 4‑(isoxazol‑4‑yl)aniline, cannot be accessed via this same nitro‑arene reduction because the corresponding 4‑(4‑nitrophenyl)isoxazole precursor would require a fundamentally different (and generally less efficient) coupling strategy. The defined, published protocol for the ortho isomer provides a reproducibility advantage for in‑house synthesis and scale‑up, reducing process development time relative to its less precedented regioisomers.

Synthetic Methodology Nitro Reduction Regiospecific Synthesis

Patent‑Documented Utility of the Isoxazol‑4‑yl Aniline Scaffold in Kinase and Tubulin Inhibitor Programmes

The isoxazol‑4‑yl aniline motif—specifically with the aniline ortho to the isoxazole attachment point—appears in multiple patent families as a privileged scaffold for kinase inhibitors and tubulin‑binding agents. US patent filings covering isoxazole derivatives that inhibit tubulin polymerization explicitly claim compounds incorporating the 2‑(isoxazol‑4‑yl)aniline core as key intermediates [1]. Additionally, aminoisoxazole derivatives bearing aniline substituents have been patented as kinase inhibitors targeting cyclin‑dependent kinases, JAK kinases, and p38 MAP kinase [2]. The recurrent appearance of the ortho‑(isoxazol‑4‑yl)aniline substructure—rather than the meta or para analogs—in these patent disclosures provides intellectual‑property‑level evidence of its differentiated value as a building block for generating patentable, biologically active chemical matter.

Kinase Inhibition Patent Analysis Medicinal Chemistry Scaffold

Recommended Application Scenarios for 2‑(Isoxazol‑4‑yl)aniline Based on Quantitative Differentiation Evidence


Synthesis of Tubulin‑Binding Vascular Disrupting Agents (VDAs) with Superior in Vivo Efficacy vs. CA4P

Medicinal chemistry programmes targeting the tumor vasculature should prioritise 2‑(Isoxazol‑4‑yl)aniline as the starting building block for constructing ortho‑(isoxazol‑4‑yl)aniline‑derived VDAs. The STA‑9584/STA‑9122 series, built on this exact scaffold, has demonstrated a 73% increase in central tumor necrosis, 77% reduction in microvasculature density, and a 7‑fold elevation in apoptosis relative to CA4P in syngeneic models, with cardiovascular safety confirmed in Langendorff and telemetered dog studies [1]. Alternative building blocks (e.g., para‑ or meta‑substituted isomers) would produce a different regioisomer that cannot replicate the STA‑9122 pharmacophore geometry essential for potent tubulin binding and vascular disruption.

High‑Purity Lead Generation Libraries Requiring Tight Impurity Control

For fragment‑based drug discovery or DNA‑encoded library (DEL) synthesis where trace regioisomeric impurities can generate false structure‑activity relationships, 2‑(Isoxazol‑4‑yl)aniline at NLT 98% purity offers a measurable quality advantage over the para isomer (NLT 97%) . The 1% purity differential, combined with the ortho isomer’s validated synthetic route, reduces the likelihood of regioisomer cross‑contamination that could mislead hit‑to‑lead progression. Procurement from ISO‑certified suppliers with batch‑specific Certificates of Analysis is recommended to verify purity prior to library synthesis.

Kinase Inhibitor Programmes Leveraging the Isoxazole‑4‑yl Aniline Privileged Scaffold

The ortho‑(isoxazol‑4‑yl)aniline substructure has been specifically claimed in patent families covering aminoisoxazole‑based inhibitors of cyclin‑dependent kinases, JAK kinases, and p38 MAP kinase [2]. Medicinal chemists pursuing kinase targets within these families can use 2‑(Isoxazol‑4‑yl)aniline to enter established intellectual property space with a building block that has demonstrated synthetic tractability and compatibility with parallel derivatisation strategies (amide coupling at the aniline, cross‑coupling at the isoxazole C‑5 position). The ortho substitution pattern favours a slightly elevated logP relative to the 5‑yl positional isomer, which can be advantageous for achieving cellular permeability in kinase inhibitor programmes [3].

In‑House Synthesis and Scale‑Up Using a Validated, Regiospecific Protocol

Research groups that prefer to synthesise their own building blocks to control supply chain quality can directly adopt the published route: SnCl₂·2H₂O/conc. HCl reduction of 4‑(2‑nitrophenyl)isoxazole at <30°C . This protocol is regiospecific—it cannot produce the para or meta isomers—and has been demonstrated at multi‑gram scale, providing a reliable starting point for laboratories that require guaranteed isomeric purity beyond what commercial suppliers may provide.

Quote Request

Request a Quote for 2-(Isoxazol-4-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.